2-[(2-chlorophenyl)methyl]aniline
Description
2-[(2-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with an o-chlorobenzyl group
Properties
Molecular Formula |
C13H12ClN |
|---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H12ClN/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9,15H2 |
InChI Key |
PFFRXFWDKDIUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves the direct coupling of 2-chlorobenzyl alcohol with aniline under reductive conditions. A catalyst facilitates the dehydrogenation of the alcohol to an aldehyde, followed by imine formation and subsequent reduction to the amine.
Procedure
-
Reactants : 2-Chlorobenzyl alcohol (1.52 mmol), aniline (0.76 mmol), trimethylamine N-oxide dihydrate (0.08 mmol), and an iron-based catalyst (e.g., Fe(CO)₅).
-
Conditions : Xylene solvent, 140°C, 24 hours under nitrogen.
-
Workup : Filtration, solvent removal, and purification via silica gel chromatography.
Outcomes
Catalytic Variations
A continuous flow system using Pd–Pt–Fe₃O₄ nanoparticles and ammonia borane in methanol at 110°C achieves comparable yields with reduced reaction times (6-second residence time).
Benzylation of Aniline with 2-Chlorobenzyl Chloride
Reaction Overview
This classical approach involves nucleophilic substitution, where aniline reacts with 2-chlorobenzyl chloride in the presence of a base.
Procedure
Outcomes
Industrial Adaptation
A patent describes using antimony trichloride as a catalyst in chlorobenzene at 100°C, yielding 15 g of product with a boiling point of 174–178°C at 8 mmHg.
Grignard Reagent-Mediated Synthesis
Reaction Overview
This method employs a Grignard reagent to form the benzyl-aniline bond via organometallic intermediates.
Procedure
Outcomes
-
Purity : Requires multiple recrystallizations for >95% purity.
-
Advantages : Applicable to sterically hindered substrates.
-
Limitations : Low yield and use of toxic mercury compounds.
Hofmann Rearrangement of 2-Chlorobenzamide
Reaction Overview
Adapted from a synthesis of 2-(4-chlorophenyl)aniline, this method involves converting an amide to an amine via Hofmann degradation.
Procedure
Outcomes
-
Advantages : High atom economy.
-
Limitations : Multi-step synthesis of the amide precursor.
Comparative Analysis of Methods
*Reported for analogous 4-chloro derivative.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[(2-chlorophenyl)methyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)methyl]aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-Chlorobenzylamine: Similar structure but lacks the aniline moiety.
o-Chloroaniline: Similar structure but lacks the benzyl group.
Benzylamine: Lacks the chlorine substituent on the benzyl group.
Uniqueness: 2-[(2-chlorophenyl)methyl]aniline is unique due to the presence of both the o-chlorobenzyl and aniline moieties, which confer distinct chemical and biological properties.
Q & A
Basic: What are the optimal synthetic routes for 2-[(2-chlorophenyl)methyl]aniline, and how can purity be maximized?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or alkylation of the aniline core. For example, analogous compounds are synthesized by reacting 2-chloroaniline with chlorophenylmethyl halides under basic conditions to form the benzyl-aniline linkage . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Monitoring intermediates with thin-layer chromatography (TLC) and verifying final product purity via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR are critical for confirming the benzyl-aniline structure, with aromatic protons appearing in the 6.5–7.5 ppm range and methylene protons at ~4.3 ppm (split due to coupling with the chlorophenyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity >98% .
Advanced: How do electronic and steric effects of the chlorophenyl substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, which can slow down electrophilic aromatic substitution but enhance stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For instance, the chlorine atom directs regioselectivity in Buchwald-Hartwig aminations, favoring para-substitution on the aniline ring. Optimize reaction conditions using Pd(OAc)/XPhos catalysts in toluene at 110°C .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies often arise from assay conditions or impurities. For example, if a study reports inconsistent IC values in kinase inhibition assays:
- Reproduce assays : Use standardized protocols (e.g., ATP concentration, incubation time) .
- Verify compound integrity : Re-characterize the compound via LC-MS post-assay to rule out degradation .
- Control for solvolysis : The chlorophenyl group may hydrolyze under acidic conditions, altering activity; use buffered solutions (pH 7.4) .
Advanced: What computational methods are suitable for predicting the compound’s metabolic stability?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict susceptibility to oxidative metabolism (e.g., CYP450-mediated dechlorination) .
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to identify metabolic hotspots .
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability and half-life .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use a fume hood to avoid inhalation of aromatic amine vapors, which are potential mutagens .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent environmental release .
Advanced: How can regioselectivity challenges in further functionalization be addressed?
Methodological Answer:
The chlorophenyl group directs electrophiles to the para position of the aniline ring. For meta-functionalization:
- Blocking Groups : Temporarily protect the amine with acetyl chloride, perform nitration, then deprotect .
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to introduce substituents ortho to the amine .
Advanced: What strategies mitigate byproduct formation during scale-up synthesis?
Methodological Answer:
- Temperature Control : Maintain <60°C to prevent Fries rearrangement of intermediates .
- Catalyst Optimization : Use Pd/C instead of Raney nickel for hydrogenation to reduce dehalogenation byproducts .
- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression .
Basic: How is the compound’s stability under varying storage conditions assessed?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks.
- Stability-Indicating Assays : Use HPLC-DAD to quantify degradation products like quinones (oxidation) or dechlorinated analogs .
Advanced: What structural analogs of this compound show enhanced bioactivity?
Methodological Answer:
- Trifluoromethyl Derivatives : Substituting the methyl group with CF increases lipophilicity and metabolic stability, as seen in analogs like 2-(trifluoromethyl)aniline (90% higher plasma half-life in murine models) .
- Heterocyclic Hybrids : Incorporating pyridine or oxazepine rings (e.g., 2-chlorophenyl-oxazepine derivatives) improves binding affinity to serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
